molecular formula C19H15BrFN3O2 B6511346 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921804-15-1

4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No. B6511346
CAS RN: 921804-15-1
M. Wt: 416.2 g/mol
InChI Key: VWFXGYSUYGCNFY-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide” is likely to be an organic compound containing several functional groups. It appears to contain a benzamide group, a bromine atom, a fluorophenyl group, and a dihydropyridazinone group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and fluorophenyl groups are aromatic, while the dihydropyridazinone group contains a heterocyclic ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Anti-Obesity Agents

4-Bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: serves as a reagent in the synthesis of tricyclic dihydroquinazolinones . These compounds have shown promise as anti-obesity agents. Researchers explore their potential to modulate metabolic pathways, regulate appetite, and promote weight loss .

Cyclin-Dependent Kinase (CDK) Inhibitors

The compound is also involved in the synthesis of imidazole pyrimidine amides , which act as cyclin-dependent kinase (CDK) inhibitors . CDKs play crucial roles in cell cycle regulation, and inhibiting them can be therapeutically relevant for cancer treatment. Investigating the effects of this compound on CDK activity is an active area of research .

Fluorine-Containing Organic Intermediates

4-Bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: contributes to the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These fluorine-containing intermediates find applications in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Researchers explore the compound’s potential as a building block for novel drug candidates. By modifying its structure, scientists aim to create derivatives with improved pharmacological properties. Investigative studies focus on its interactions with biological targets, such as receptors or enzymes, to design more effective therapies .

Pesticide Development

The compound’s unique structure makes it an interesting candidate for pesticide development. Researchers investigate its efficacy against specific pests, exploring its mode of action and potential environmental impact. By understanding its interactions with pest proteins, they aim to design safer and more efficient pesticides .

Dye Synthesis

In the field of materials science, this compound may find applications in dye synthesis. Its aromatic structure and functional groups make it suitable for creating dyes with specific colors and properties. Researchers study its behavior in various dye formulations and assess its stability and colorfastness .

Mechanism of Action

Mode of Action

The compound’s structure suggests it may interact with its targets through a combination of covalent and non-covalent bonds

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by F2236-0233. Given its structural similarity to other benzamide derivatives, it may influence pathways involving these compounds .

Pharmacokinetics

The pharmacokinetic properties of F2236-0233, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Result of Action

As a benzamide derivative, it may share some effects with other compounds in this class .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

4-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFXGYSUYGCNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

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